molecular formula C11H11BrO2S B13288701 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid

Cat. No.: B13288701
M. Wt: 287.17 g/mol
InChI Key: JQSCNCDHCVNGNE-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid (CAS 1491056-57-5) is a high-purity chemical compound offered with a typical purity of 95% or greater . This bromo- and thioether-functionalized cyclobutane carboxylic acid serves as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular structure, characterized by the molecular formula C₁₁H₁₁BrO₂S and a molecular weight of 287.17 g/mol, features a carboxylic acid group and a 3-bromophenylthio moiety attached to a single carbon of the cyclobutane ring, making it a valuable scaffold for constructing more complex molecules . The compound is classified with the signal word "Warning" and has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and to use it only in a well-ventilated area . This product is intended for Research and Development use only and is strictly not for human or diagnostic use.

Properties

Molecular Formula

C11H11BrO2S

Molecular Weight

287.17 g/mol

IUPAC Name

1-(3-bromophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11BrO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)

InChI Key

JQSCNCDHCVNGNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C(=O)O)SC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Direct Thiol-Ester Coupling

A primary route involves reacting 1-bromocyclobutane-1-carboxylic acid with 3-bromophenylthiol in the presence of a coupling agent. This method typically employs:

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as a carboxyl-activating agent.
  • DMAP (4-dimethylaminopyridine) as a catalyst.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure (adapted from source):

  • Dissolve 1-bromocyclobutane-1-carboxylic acid (1.00 equiv.) and 3-bromophenylthiol (1.20 equiv.) in DCM.
  • Add EDC·HCl (1.20 equiv.) and DMAP (0.10 equiv.).
  • Stir at room temperature for 18 hours.
  • Wash with water, dry over MgSO₄, and purify via flash chromatography.

Thiolate Anion Intermediate Route

An alternative approach generates a thiolate anion for nucleophilic substitution (source):

  • Deprotonate 3-bromophenylthiol using a base (e.g., NaH or K₂CO₃).
  • React the thiolate anion with 1-bromocyclobutane-1-carboxylic acid ester (e.g., methyl ester).
  • Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).

Reaction Optimization

Critical parameters for maximizing yield and purity:

Parameter Optimal Conditions Impact on Reaction
Catalyst EDC·HCl + DMAP Activates carboxyl group for nucleophilic attack.
Solvent Dichloromethane Balances solubility and reaction kinetics.
Temperature Room temperature (20–25°C) Prevents decomposition of intermediates.
Reaction Time 12–24 hours Ensures complete conversion.

Purification and Characterization

Post-synthetic steps include:

  • Liquid-Liquid Extraction : Separate organic and aqueous layers using ethyl acetate.
  • Chromatography : Flash chromatography with gradients of petroleum ether/ethyl acetate (80:20 → 50:50).
  • Analytical Validation :
    • NMR Spectroscopy : Confirm cyclobutane geometry (δ ~2.5–3.0 ppm for CH₂ groups) and thioether linkage (δ ~7.4 ppm for aromatic protons).
    • HPLC-MS : Verify molecular ion peak at m/z 287.17 ([M-H]⁻).

Industrial-Scale Considerations

For bulk production, modifications include:

Challenges and Mitigations

Challenge Solution
Steric Hindrance Use microwave-assisted synthesis to reduce reaction time.
Oxidation of Thioether Perform reactions under inert atmosphere (N₂/Ar).

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclobutane-1-carboxylic acid derivatives.

    Substitution: Various substituted cyclobutane-1-carboxylic acid derivatives.

Scientific Research Applications

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromophenylthio group can form specific interactions with the active site of enzymes, potentially inhibiting their activity. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid

  • Structure : C₁₃H₁₅BrO₄. Features a 3-bromophenyl group and two methoxy substituents on the cyclobutane.
  • Key Differences : The dimethoxy groups increase steric bulk and polarity compared to the thioether group in the target compound. This modification may alter solubility and metabolic stability .
  • Safety Profile : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), suggesting handling precautions similar to other brominated cyclobutanes .

1-(4-Bromo-2-methylphenyl)cyclobutane-1-carboxylic acid

  • Structure : C₁₂H₁₃BrO₂. Contains a bromine atom and a methyl group on the phenyl ring.
  • However, the para-bromo substitution may reduce steric interactions compared to the meta position in the target compound .

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid

  • Structure : C₁₂H₁₃ClO₂. Substitutes bromine with chlorine and adds a methyl group on the cyclobutane.
  • Key Differences : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce halogen-bonding interactions, impacting target binding. The methyl group introduces conformational rigidity .

(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one

  • Structure: C₁₆H₁₃BrO. A propenone derivative with a 3-bromophenyl group.
  • The absence of a cyclobutane ring suggests reduced conformational restraint compared to the target compound .

1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid

  • Structure : C₈H₁₂F₂O₂. Incorporates a difluoropropyl chain.
  • Key Differences: Fluorine atoms enhance metabolic stability and lipophilicity.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Activity Reference
1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid C₁₁H₁₀BrO₂S 3-Bromophenylthio, carboxylic acid 298.17 Conformational rigidity
1-(3-Bromophenyl)-3,3-dimethoxycyclobutane-1-carboxylic acid C₁₃H₁₅BrO₄ 3-Bromophenyl, dimethoxy 315.16 Increased polarity, H315/H319 hazards
1-(4-Bromo-2-methylphenyl)cyclobutane-1-carboxylic acid C₁₂H₁₃BrO₂ 4-Bromo-2-methylphenyl 269.13 Enhanced lipophilicity
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C₁₂H₁₃ClO₂ 3-Chlorophenyl, methyl 224.69 Reduced halogen bonding
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C₁₆H₁₃BrO 3-Bromophenyl, propenone 301.19 Cytotoxic (IC₅₀ = 7.81 μg/mL)
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid C₈H₁₂F₂O₂ Difluoropropyl 178.18 High metabolic stability

Research Findings and Implications

  • Conformational Effects : Cyclobutane rings restrict molecular flexibility, as demonstrated in peptide stapling applications . The thioether linkage in the target compound may further stabilize disulfide bonds or metal coordination.
  • Halogen Interactions: Bromine’s polarizability enhances binding to hydrophobic pockets in biological targets, as seen in cytotoxic propenones .
  • Safety Considerations: Brominated compounds often require stringent handling due to irritancy risks, as noted for dimethoxy derivatives .

Biological Activity

1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a bromophenyl thio group and a carboxylic acid functional group. The molecular formula is C11H11BrO2SC_{11}H_{11}BrO_2S, and its structure can be represented as follows:

Structure Cyclic compound with thioether and carboxylic acid functional groups\text{Structure }\text{Cyclic compound with thioether and carboxylic acid functional groups}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on thiazolotriazole derivatives have shown that modifications in the phenyl group can enhance antibacterial efficacy against various strains of bacteria, including Staphylococcus aureus and Streptococcus mutans .

CompoundMIC (μg/mL)Activity
This compoundTBDTBD
Thiazolotriazole Derivative8Active against S. mutans

Enzyme Inhibition

The mechanism of action for similar compounds often involves the inhibition of key enzymes involved in bacterial fatty acid biosynthesis. For example, docking studies have demonstrated that certain derivatives can bind effectively to the active sites of enzymes like FabI, suggesting a potential pathway for antimicrobial action .

Case Studies

A study investigated the synthesis and biological evaluation of various arylthio-cyclopropyl carbonyl derivatives, including thio-substituted cyclobutanes. The results indicated that the introduction of electron-withdrawing groups, such as bromine, significantly enhanced the biological activity of these compounds .

Study Overview

  • Objective : Evaluate the biological activity of thio-cyclobutane derivatives.
  • Methods : Synthesis followed by antimicrobial testing.
  • Results : Enhanced activity noted with specific substitutions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Effects : The presence of halogens (e.g., bromine) on the phenyl ring can increase lipophilicity and enhance membrane permeability.
  • Functional Group Positioning : The positioning of the carboxylic acid group relative to the thioether may affect binding affinity to biological targets.

Q & A

Basic: What are the primary synthetic routes for 1-((3-Bromophenyl)thio)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach includes:

  • Cyclization reactions using strained precursors (e.g., cyclobutene derivatives) to form the cyclobutane core .
  • Thioether formation via nucleophilic substitution between 3-bromothiophenol and a cyclobutane intermediate (e.g., cyclobutane-1-carboxylic acid chloride) under basic conditions .
  • Carboxylic acid activation using reagents like thionyl chloride or carbodiimides to facilitate coupling .
    Key variables : Temperature (50–80°C for thioether formation), solvent polarity (DMF or THF), and stoichiometric ratios (excess thiol to drive substitution). Yields range from 40–70%, with purity dependent on post-synthesis chromatography .

Advanced: How does the 3-bromophenylthio substituent influence electronic and steric properties in this compound?

The 3-bromophenylthio group introduces:

  • Electron-withdrawing effects : The bromine atom polarizes the aromatic ring, enhancing electrophilicity at the sulfur atom, which impacts nucleophilic aromatic substitution (SNAr) reactivity .
  • Steric hindrance : The bulky substituent restricts rotational freedom of the cyclobutane ring, as shown in X-ray crystallography of analogous compounds (e.g., 1-(3-chlorophenyl) derivatives with similar spatial constraints) .
  • Hydrophobic interactions : The bromophenyl group increases logP values (~2.5–3.0), favoring membrane permeability in cellular assays . Computational studies (DFT) suggest the substituent stabilizes transition states in SNAr reactions by ~5 kcal/mol compared to non-brominated analogs .

Basic: What analytical techniques are critical for structural validation and purity assessment?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirms cyclobutane ring geometry (e.g., coupling constants J = 8–10 Hz for adjacent protons) and thioether linkage (δ 2.5–3.5 ppm for SCH2) .
    • 19F NMR (if fluorinated analogs are synthesized): Detects electronic effects of substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight (theoretical MW: 301.18 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC-PDA : Quantifies purity (>95% for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) can protonate the carboxylic acid group, altering binding affinity .
  • Stereochemical impurities : Racemic mixtures vs. enantiopure forms (e.g., (1S,3R) vs. (1R,3S) configurations) may exhibit divergent activities, as seen in cyclopropane analogs .
  • Metabolic instability : Rapid decarboxylation in vitro (e.g., in liver microsomes) can reduce observed potency. Stabilization via methyl ester prodrugs is a validated mitigation strategy .
    Methodological recommendations :
  • Use chiral chromatography to isolate enantiomers .
  • Include stability assays (e.g., plasma/microsomal incubation) in early-stage profiling .

Basic: What are the computational strategies for predicting this compound’s reactivity and binding modes?

  • Molecular docking (AutoDock/Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or γ-aminobutyric acid (GABA) receptors, leveraging homology models from related cyclobutane derivatives .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., decarboxylation energy barriers ~25 kcal/mol) .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments (e.g., 100 ns trajectories to evaluate membrane penetration) .

Advanced: What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Rodent models :
    • Pharmacokinetics : Intravenous/oral administration in Sprague-Dawley rats with LC-MS/MS quantification (t1/2 = 2–4 hrs, bioavailability ~30%) .
    • Toxicity : 14-day repeated-dose studies to monitor hepatic enzymes (ALT/AST) and renal function (creatinine clearance) .
  • Zebrafish embryos : High-throughput screening for developmental toxicity (LC50 > 100 µM indicates low acute risk) .
    Key parameters : Dose-dependent plasma protein binding (80–90% in rodents) and blood-brain barrier penetration (logBB < -1.0 suggests limited CNS activity) .

Basic: How does this compound compare structurally and functionally to other cyclobutane carboxylic acid derivatives?

Compound Key Differences Biological Implications
1-(3-Chlorophenyl) analog Cl vs. Br substituent (lower molar refractivity)Reduced halogen bonding in target interactions
3-Trifluoromethyl derivative CF3 group increases hydrophobicity (logP +0.5)Enhanced membrane permeability
Adamantane-carboxylic acid Rigid adamantane core vs. strained cyclobutaneAltered metabolic stability and target selectivity

Advanced: What strategies optimize this compound’s solubility for in vitro assays without compromising activity?

  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain solubility >1 mM in aqueous buffers .
  • Salt formation : Sodium or lysine salts improve solubility by 3–5-fold via ionization of the carboxylic acid group (pKa ~4.5) .
  • Nanoparticle formulations : Encapsulation in PLGA nanoparticles (size <200 nm) enhances dissolution rates in PBS (pH 7.4) .

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